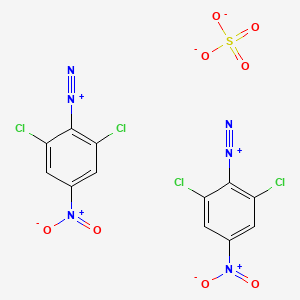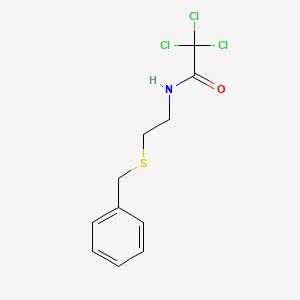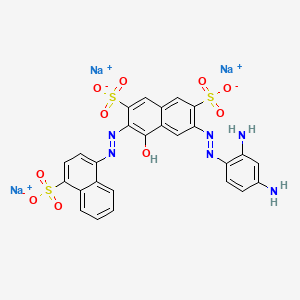
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride is a complex organic compound belonging to the benzoxazine family Benzoxazines are known for their unique heterocyclic structures, which consist of a benzene ring fused with an oxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Dimethylamino Propyl Group: This can be achieved through nucleophilic substitution reactions, where a dimethylamino propyl halide reacts with the benzoxazine intermediate.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoxazine derivatives.
Aplicaciones Científicas De Investigación
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The presence of the nitro group and dimethylamino propyl group can influence its binding affinity and specificity, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1,4-benzoxazine-3-one: Lacks the dimethylamino propyl and nitro groups, resulting in different chemical and biological properties.
2-Methyl-3,1-benzoxazin-4-one: Similar structure but lacks the dimethylamino propyl group.
6-Nitro-2,3-dihydro-1,4-benzoxazine-3-one: Similar structure but lacks the dimethylamino propyl group.
Uniqueness
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride is unique due to the presence of the dimethylamino propyl group, methyl group, and nitro group, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
57462-86-9 |
|---|---|
Fórmula molecular |
C14H20ClN3O4 |
Peso molecular |
329.78 g/mol |
Nombre IUPAC |
dimethyl-[1-(2-methyl-6-nitro-3-oxo-1,4-benzoxazin-4-yl)propan-2-yl]azanium;chloride |
InChI |
InChI=1S/C14H19N3O4.ClH/c1-9(15(3)4)8-16-12-7-11(17(19)20)5-6-13(12)21-10(2)14(16)18;/h5-7,9-10H,8H2,1-4H3;1H |
Clave InChI |
IOKHTIHZBIJKOX-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C2=C(O1)C=CC(=C2)[N+](=O)[O-])CC(C)[NH+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)](/img/structure/B13770358.png)








![[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride](/img/structure/B13770405.png)
![Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B13770411.png)

